4-Methyl-5-nitro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
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Overview
Description
4-Methyl-5-nitro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is an organic compound characterized by the presence of a nitro group, a methyl group, and a boronic acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-5-nitro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves the following steps:
Nitration: The starting material, aniline, undergoes nitration to introduce the nitro group, forming 4-methyl-5-nitroaniline.
Boronic Acid Derivative Formation: The nitro-substituted aniline is then reacted with a boronic acid derivative, such as tetramethyl-1,3,2-dioxaborolane, to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-5-nitro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group, resulting in the formation of different aniline derivatives.
Substitution: The boronic acid derivative can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron (Fe) and hydrogen (H2) in the presence of a catalyst.
Substitution: Nucleophiles such as amines and alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation Products: Nitroso derivatives and nitrate esters.
Reduction Products: Various aniline derivatives, including diamines.
Substitution Products: Boronic acid derivatives with different substituents.
Scientific Research Applications
4-Methyl-5-nitro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be employed in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which 4-Methyl-5-nitro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline exerts its effects involves its interaction with molecular targets and pathways. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The boronic acid derivative can form stable complexes with various biomolecules, influencing biological processes.
Comparison with Similar Compounds
4-Methyl-5-nitroaniline: Lacks the boronic acid derivative.
4-Methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Lacks the nitro group.
5-Nitro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Lacks the methyl group.
Uniqueness: 4-Methyl-5-nitro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is unique due to the combination of the nitro group, methyl group, and boronic acid derivative, which provides it with distinct chemical and biological properties compared to its similar compounds.
Properties
IUPAC Name |
4-methyl-5-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BN2O4/c1-8-6-9(10(15)7-11(8)16(17)18)14-19-12(2,3)13(4,5)20-14/h6-7H,15H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVEDJFMNXYGLGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2N)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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